molecular formula C10H14N2O4 B2685515 1-(2-Morpholino-2-oxoethyl)pyrrolidine-2,5-dione CAS No. 84490-37-9

1-(2-Morpholino-2-oxoethyl)pyrrolidine-2,5-dione

Cat. No.: B2685515
CAS No.: 84490-37-9
M. Wt: 226.232
InChI Key: KNYYZFIUHBSSOQ-UHFFFAOYSA-N
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Description

1-(2-Morpholino-2-oxoethyl)pyrrolidine-2,5-dione is a high-purity chemical reagent designed for research applications in medicinal chemistry and neuroscience. This compound features a hybrid structure that incorporates two privileged pharmacophores in drug discovery: the pyrrolidine-2,5-dione (succinimide) ring and the morpholine moiety. The pyrrolidine-2,5-dione scaffold is a well-known pharmacophore found in various central nervous system (CNS) active compounds and is a key structural component of established antiepileptic drugs, where it primarily functions by blocking T-type calcium channels . The morpholine ring is a common feature in bioactive molecules that contributes to favorable physicochemical properties and pharmacokinetic profiles . Molecular hybridization, the strategy of combining such distinct pharmacophoric units into a single molecule, is a modern approach to developing multifunctional ligands (also known as multi-target-directed ligands, MTDLs) for complex diseases . This makes this compound a compound of significant interest for researchers investigating new therapeutic agents for conditions such as epilepsy and neuropathic pain. Compounds with this general hybrid structure have demonstrated a promising broad-spectrum of activity in preclinical models, including the maximal electroshock (MES) test and the 6 Hz psychomotor seizure test . The mechanism of action for related analogues is associated with a balanced and moderate inhibition of neuronal voltage-sensitive sodium channels and L-type calcium channels . Furthermore, such hybrid structures are also investigated for their potential antinociceptive (pain-relieving) activity, expanding their research utility beyond anticonvulsant applications . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

1-(2-morpholin-4-yl-2-oxoethyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c13-8-1-2-9(14)12(8)7-10(15)11-3-5-16-6-4-11/h1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYYZFIUHBSSOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Morpholino-2-oxoethyl)pyrrolidine-2,5-dione typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, followed by the functionalization of the preformed pyrrolidine ring . One common method involves the reaction of morpholine with a suitable acylating agent to form the morpholino-2-oxoethyl intermediate, which is then reacted with a pyrrolidine-2,5-dione derivative under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent selection, temperature control, and purification techniques like recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carbonyl groups in the pyrrolidine-2,5-dione ring and the ketone in the ethyl chain are susceptible to nucleophilic attack. For example:

  • Amine Substitution : Reaction with primary or secondary amines (e.g., morpholine derivatives) under basic conditions (e.g., DBU in acetone at 20°C) can yield substituted amides or imines .

  • Thiol Addition : Thiols (RSH) may undergo Michael addition to the α,β-unsaturated carbonyl system formed under specific conditions.

Example Reaction Table

Reaction TypeReagents/ConditionsProductYieldSource
Amine SubstitutionDBU, acetone, 20°C, 2 hMorpholine-linked derivatives71%
Thiol AdditionRSH, basic conditionsThioether adductsN/A

Oxidation and Reduction

The compound’s ketone and morpholine groups participate in redox reactions:

  • Oxidation : Strong oxidants like KMnO₄ or CrO₃ convert the ethyl ketone group to a carboxylic acid, forming 2-(morpholinomethyl)pyrrolidine-2,5-dione carboxylic acid.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol.

Key Observations

  • Oxidation reactions are highly solvent-dependent, with polar aprotic solvents (e.g., DMF) improving yields.

  • Reduction requires careful control of hydrogen pressure to avoid over-reduction of the pyrrolidine ring.

Condensation and Cyclization

The pyrrolidine-2,5-dione core facilitates cyclization reactions:

  • Heterocycle Formation : Reaction with diamines (e.g., ethylenediamine) under reflux conditions generates bicyclic lactams .

  • Knoevenagel Condensation : Aldehydes or ketones react with the active methylene group in the dione ring to form α,β-unsaturated derivatives .

Data from Analogous Compounds

SubstrateConditionsProductYieldSource
EthylenediamineToluene, reflux, 6 hBicyclic lactam65%
BenzaldehydeAcetic acid, 80°C, 4 hα,β-unsaturated dione58%

Acid/Base-Mediated Rearrangements

The compound undergoes structural rearrangements under acidic or basic conditions:

  • Acidic Hydrolysis : The morpholine ring opens in concentrated HCl, yielding a secondary amine and succinic acid derivatives.

  • Base-Induced Ring Contraction : Strong bases (e.g., NaOH) induce ring contraction of the pyrrolidine-2,5-dione to form smaller heterocycles like pyrrolidinones.

Biological Activity-Driven Modifications

Derivatives of this compound have been synthesized for pharmacological studies:

  • Anticonvulsant Agents : Hybridization with thiophene rings via acetamide linkers enhances activity in MES and 6 Hz seizure models .

  • IDO1 Inhibitors : Structural analogs inhibit indoleamine 2,3-dioxygenase-1 (IDO1), a target in cancer immunotherapy .

Selected Derivatives and Activities

Derivative StructureBiological ActivityIC₅₀/ED₅₀Source
Thiophene-pyrrolidine hybridAnticonvulsant (MES test)62.14 mg/kg
Fluorinated arylpiperazineIDO1 inhibition0.8 μM

Stability and Reactivity Profile

  • Thermal Stability : Decomposes above 200°C without melting.

  • pH Sensitivity : Stable in neutral conditions but hydrolyzes in strongly acidic/basic media.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of pyrrolidine-2,5-dione, including 1-(2-Morpholino-2-oxoethyl)pyrrolidine-2,5-dione, function as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 plays a crucial role in immune regulation and tumor immune evasion by catalyzing the first step in tryptophan catabolism along the kynurenine pathway. Inhibition of IDO1 can enhance T-cell proliferation and survival, thereby increasing anti-tumor immunity. This mechanism positions these compounds as promising candidates for cancer therapy, particularly in combination with other immunotherapeutic agents .

Anticonvulsant Activity

The compound has also been explored for its anticonvulsant properties. Studies have shown that derivatives containing the pyrrolidine-2,5-dione core exhibit significant anticonvulsant activity in various animal models. For instance, compounds were tested using the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests, demonstrating effective seizure protection. The structure–activity relationship (SAR) studies suggest that modifications to the pyrrolidine ring can enhance efficacy against seizures by targeting sodium and calcium channels .

Anti-inflammatory Effects

In addition to its anticancer and anticonvulsant properties, this compound has been investigated for anti-inflammatory applications. Compounds derived from this structure have shown potential in modulating inflammatory responses through various pathways. This property is particularly relevant for treating chronic inflammatory diseases where modulation of immune responses is crucial .

Neuroprotective Effects

The neuroprotective potential of pyrrolidine-2,5-dione derivatives is another area of interest. Given their ability to influence neurotransmitter systems and ion channels, these compounds may provide therapeutic benefits in neurodegenerative diseases by protecting neuronal cells from damage and promoting neurogenesis .

Antidiabetic Applications

Emerging research suggests that morpholine derivatives can also exhibit antidiabetic properties. Compounds similar to this compound have demonstrated significant inhibition of α-glucosidase activity and improved glucose handling in diabetic models. These findings indicate a multifaceted role for morpholine-containing compounds in metabolic regulation .

Summary Table of Applications

Application AreaMechanism/ActivityReferences
AnticancerIDO1 inhibition enhancing T-cell immunity
AnticonvulsantEffective in MES and PTZ tests; targets sodium/calcium channels
Anti-inflammatoryModulates immune responses to treat chronic inflammation
NeuroprotectiveProtects neurons; promotes neurogenesis
AntidiabeticInhibits α-glucosidase; improves glucose metabolism

Case Studies and Research Findings

Several studies have documented the efficacy of pyrrolidine derivatives:

  • A study published in MDPI highlighted the synthesis of hybrid compounds combining thiophene rings with pyrrolidine-2,5-dione structures showing promising anticonvulsant activity .
  • Patents have been filed detailing the use of these compounds as therapeutic agents against cancer and inflammation, emphasizing their dual role as both anticancer and anti-inflammatory agents .

Mechanism of Action

The mechanism of action of 1-(2-Morpholino-2-oxoethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, potentially modulating their activity. For example, derivatives of this compound have been shown to possess insulinotropic activities, enhancing insulin release and glucose uptake in cells

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrrolidine-2,5-dione derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison:

Mannich Pyrol-Pyridine Bases

  • Examples: 1-((Pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione and 1-(phenyl(pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione.
  • Synthesis : Classical Mannich reaction between succinimide, aniline, and aldehydes (yields: 78–80%) .
  • Activity: Moderate antimicrobial effects against E. coli, S. typhi, and B. subtilis (comparable to Penicillin and Streptomycin), but weaker than 1-(2-Morpholino-2-oxoethyl)pyrrolidine-2,5-dione in neurological applications .

Meta-Substituted Pyrrolidine-2,5-diones

  • Examples : Compounds with meta-CF₃ or ortho-OCH₃ substituents.
  • Activity : Meta-CF₃ derivatives show strong 5-HT₁A receptor affinity (comparable to ortho-OCH₃ analogs) but reduced 5-HT₂A affinity compared to meta-chloro derivatives .

Indole- and Piperidine-Substituted Derivatives

  • Examples :
    • 1-{3-[4-(5-Methoxy-1H-indol-3-yl)piperidin-1-yl]propyl}-3-(5-methoxy-1H-indol-3-yl)pyrrolidine-2,5-dione (4f).
    • 1-{2-[4-(5-Fluoro-1H-indol-3-yl)piperidin-1-yl]ethyl}-3-(5-methoxy-1H-indol-3-yl)pyrrolidine-2,5-dione (4h).
  • Synthesis : High-yield (57–94%) via nucleophilic substitution and coupling reactions .

Phenyl-Substituted Derivatives

  • Examples :
    • 1-[2-(2-Chlorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione (CAS: 1208525-34-1).
    • 1-[2-(2-Fluorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione (CAS: Discontinued, CymitQuimica) .

Pharmacological and Physicochemical Comparison

Anticonvulsant Activity

Compound ED₅₀ (mg/kg) Reference Drug Comparison Target Channels/Receptors Source
This compound (4) 48.2 Higher than valproic acid (VPA) Na⁺/Ca²⁺ channels, GABA transporter
Michael Adducts (e.g., 1-(4-acetylphenyl)-3-(4-Bromophenyloxy)-pyrrolidine-2,5-dione) IC₅₀ = 5.2 mM (GABA-T) Vigabatrin (IC₅₀ = 160.4 mM) GABA transaminase

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Solubility Stability
This compound 226.23 Not reported DMF-soluble Stable at RT
1-(2-Bromoethyl)pyrrolidine-2,5-dione 206.04 56–60 Organic solvents Sensitive to air
1-[2-(2-Chlorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione 251.67 Not reported THF-soluble RT-stable

Key Research Findings

Synthetic Efficiency : Morpholine-substituted derivatives (e.g., compound 10) are synthesized in lower yields (31–59%) compared to Mannich bases (78–80%) or indole-piperidine hybrids (up to 94%) due to steric hindrance from the morpholine ring .

Receptor Selectivity: The morpholino group enhances Na⁺/Ca²⁺ channel modulation, while meta-CF₃ or indole substituents favor 5-HT₁A/GABA-T affinity .

Thermal Stability : Bromo- and chloro-substituted analogs (e.g., 1-(2-bromoethyl)pyrrolidine-2,5-dione) exhibit lower melting points and air sensitivity, limiting their therapeutic utility compared to morpholine derivatives .

Biological Activity

1-(2-Morpholino-2-oxoethyl)pyrrolidine-2,5-dione is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Structural Characteristics

The compound features a pyrrolidine-2,5-dione core combined with a morpholine moiety, which is known to enhance its chemical reactivity and biological interactions. The presence of both carbonyl and nitrogen functionalities allows for diverse interactions with biological targets, making it a versatile candidate for drug development.

The mechanisms through which this compound exerts its biological effects include:

  • Receptor Binding : The compound interacts with various receptors and enzymes, potentially modulating their activity. For instance, derivatives have shown insulinotropic activities by enhancing insulin release and glucose uptake in cells.
  • Ion Channel Modulation : Some studies indicate that related compounds can inhibit voltage-gated sodium and calcium channels, which play critical roles in neuronal excitability .
  • Antioxidant Activity : The compound has been investigated for its antioxidant properties, which may contribute to its therapeutic potential against oxidative stress-related diseases.

Anticancer Activity

Research indicates that this compound may possess anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For example, one study reported that derivatives exhibited significant cytotoxicity against HepG2 liver cancer cells at certain concentrations .

Antidiabetic Potential

This compound has been studied for its antidiabetic effects. It has been shown to stimulate glucose uptake and enhance insulin secretion in pancreatic beta cells. These properties suggest a potential role in managing type 2 diabetes through the modulation of glucose metabolism .

Antimicrobial Activity

This compound also exhibits antimicrobial properties. In vitro tests have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate promising antibacterial activity comparable to standard antibiotics .

Research Findings and Case Studies

The following table summarizes key findings from recent studies on the biological activities of this compound and its derivatives:

Study Biological Activity Key Findings
AnticancerSignificant cytotoxicity against HepG2 cells with IC50 values < 10 µM.
AntidiabeticEnhanced insulin release in INS-1 cells; improved glucose uptake observed.
AntimicrobialEffective against S. aureus and E. coli with MIC values ranging from 0.0039 to 0.025 mg/mL.
NeuroprotectiveInhibition of voltage-sensitive sodium channels; potential for anticonvulsant activity noted.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(2-Morpholino-2-oxoethyl)pyrrolidine-2,5-dione?

  • Methodology : The compound can be synthesized via alkylation of pyrrolidine-2,5-dione precursors using reagents like chloroethyl derivatives under mild conditions. For example, 1-(but-3-ynyl)pyrrolidine-2,5-dione was prepared via nucleophilic substitution with potassium carbonate in DMF, followed by recrystallization for purification . The morpholino moiety can be introduced through amidation or coupling reactions, as seen in structurally similar compounds .
  • Key Considerations : Optimize reaction time and temperature to avoid side reactions (e.g., over-alkylation). Use TLC or HPLC to monitor reaction progress.

Q. How is NMR spectroscopy utilized in characterizing pyrrolidine-2,5-dione derivatives?

  • Methodology : ¹H and ¹³C NMR are critical for confirming substituent positions and stereochemistry. For instance, in 3-(2-(1-oxoisoindolin-2-yl)phenyl)-1-phenylpyrrolidine-2,5-dione, distinct chemical shifts (e.g., δ 4.85 ppm for morpholino protons, δ 170–175 ppm for carbonyl carbons) confirm structural integrity .
  • Data Interpretation : Compare experimental shifts with computed DFT values (e.g., using Gaussian or ORCA) to resolve ambiguities in complex splitting patterns .

Q. What purification techniques are effective for pyrrolidine-2,5-dione derivatives?

  • Methodology : Recrystallization (e.g., using ethanol/water mixtures) and column chromatography (silica gel, hexane/ethyl acetate gradients) are standard. For polar derivatives, reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases achieves >95% purity .

Advanced Research Questions

Q. What computational methods are employed to study reaction mechanisms involving pyrrolidine-2,5-dione derivatives?

  • Methodology : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level can model reaction pathways. For example, DFT studies revealed that the conversion of 3,4-dihydroxypyrrolidine-2,5-dione to maleimide proceeds via a two-step mechanism: tosylation followed by base-mediated elimination, with an activation energy barrier of ~25 kcal/mol .
  • Applications : Use Gaussian or NWChem to simulate transition states and identify rate-limiting steps for reaction optimization .

Q. How do structural modifications at the N1 position affect pharmacological activity?

  • Case Study : Substitution with arylpiperazine or 4-acetylphenyl groups enhances binding to neurological targets. For instance, 1-(4-acetylphenyl)-3-(4-bromophenyloxy)-pyrrolidine-2,5-dione showed potent GABA-transaminase inhibition (IC₅₀ = 5.2 mM), attributed to hydrophobic interactions with the enzyme’s active site .
  • SAR Insights : Electron-withdrawing groups (e.g., -Br, -CF₃) at the para position improve metabolic stability and target affinity .

Q. What are the challenges in X-ray crystallographic analysis of pyrrolidine-2,5-dione derivatives?

  • Methodology : SHELX software (SHELXL/SHELXS) is widely used for structure refinement. Challenges include resolving disorder in flexible morpholino groups and mitigating twinning in crystals with low symmetry. High-resolution data (≤0.8 Å) and anisotropic displacement parameters improve accuracy .
  • Best Practices : Collect data at low temperature (100 K) to reduce thermal motion artifacts.

Q. How does the morpholino group influence the compound’s reactivity and stability?

  • Mechanistic Role : The morpholino moiety acts as an electron-donating group, stabilizing intermediates in nucleophilic substitution reactions. However, its steric bulk may hinder reactions at adjacent carbonyl groups, requiring optimized solvent systems (e.g., DMF > THF) .
  • Degradation Pathways : Under acidic conditions, hydrolysis of the morpholino ring can occur, forming ethanolamine byproducts. Monitor stability via accelerated aging studies (40°C/75% RH) .

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